4-Amino-3-nitrobenzimidamide hydrochloride
Overview
Description
4-Amino-3-nitrobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H8N4O2·HCl It is a derivative of benzamidine, characterized by the presence of both amino and nitro functional groups on the benzene ring
Scientific Research Applications
4-Amino-3-nitrobenzimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Safety and Hazards
4-Amino-3-nitrobenzamidine monohydrochloride is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitrobenzimidamide hydrochloride typically involves a multi-step process. One common method starts with the nitration of 4-aminobenzonitrile using potassium nitrate and sulfuric acid to produce 4-amino-3-nitrobenzonitrile. This intermediate is then subjected to the Pinner amidine synthesis, which involves the conversion of the nitrile group to an amidine group using reagents such as thionyl chloride or phosphorus trichloride. The final step involves the reduction of the nitro group to an amino group using a reducing agent like palladium on carbon (Pd-C) in a hydrogenation reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. The amidining reaction is often carried out using ammonium carbonate or ammonium chloride as the amidining reagent, and the reduction step is performed under acidic conditions using a mixed solvent of water and alcohols . This method is advantageous due to its simplicity, safety, and high yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitrobenzimidamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation with Pd-C.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The amino group can be oxidized under specific conditions to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd-C) in a hydrogenation reaction.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed
Reduction: 3,4-Diaminobenzamidine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of benzamidine.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes. For instance, it has been shown to bind to the Bcl2 protein, which regulates apoptosis, thereby inducing cell death in certain cancer cells . The exact pathways involved in its mechanism of action are still under investigation, but its ability to modulate enzyme activity is a key aspect of its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-nitrobenzonitrile
- 3,4-Diaminobenzamidine
- 4-Nitrobenzamidine
Uniqueness
4-Amino-3-nitrobenzimidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher potential for inducing apoptosis and inhibiting specific enzymes, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
4-amino-3-nitrobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.ClH/c8-5-2-1-4(7(9)10)3-6(5)11(12)13;/h1-3H,8H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFNBGUCQQUQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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